N'-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide
Description
N'-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide is a carbohydrazide derivative featuring a 6-chloro-2-pyridinyl group linked via a hydrazide bond to a benzene ring substituted with a 2-nitroethyl moiety. This compound belongs to a broader class of hydrazide derivatives, which are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N'-(6-chloropyridin-2-yl)-2-(2-nitroethyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O3/c15-12-6-3-7-13(16-12)17-18-14(20)11-5-2-1-4-10(11)8-9-19(21)22/h1-7H,8-9H2,(H,16,17)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXWDWPZWRRTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)NNC2=NC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group into the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the pyridine ring.
Hydrazide Formation: Reaction of the nitroethylbenzene with hydrazine to form the carbohydrazide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Medicinal Chemistry Applications
N'-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide has been investigated for its biological activity, particularly as a potential therapeutic agent. Its structure indicates that it may exhibit antimicrobial properties and could be utilized in the development of new drugs.
Research indicates that compounds with similar structures have shown significant antimicrobial activity against various strains of bacteria and fungi. For instance, studies have demonstrated that related compounds possess activity comparable to established antibiotics like isoniazid and fluconazole .
Table 1: Biological Activity Comparison
| Compound | Activity Type | Reference |
|---|---|---|
| N'-(6-chloro-2-pyridinyl)-... | Antimicrobial | |
| Isoniazid | Antimycobacterial | |
| Fluconazole | Antifungal |
Agricultural Applications
The compound's potential extends into agricultural chemistry, where derivatives of similar structures have been explored for their efficacy as pesticides or herbicides. The presence of the nitro group can enhance bioactivity against pests while minimizing environmental impact.
Case Studies
A study on related nitro-substituted compounds indicated their effectiveness in inhibiting photosynthetic electron transport in plants, suggesting potential use as herbicides . The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups for enhanced biological activity.
Material Science Applications
In material science, the unique properties of this compound can be leveraged for developing novel materials with specific functionalities. Its reactive sites allow for incorporation into polymer matrices or as a building block for more complex structures.
Potential Research Directions
Future research could focus on:
- Developing polymer composites using this compound.
- Exploring its reactivity in forming coordination complexes with metals.
- Investigating its role in catalysis or as a precursor for novel materials.
Mechanism of Action
The mechanism of action of N’-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups suggests potential interactions through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyridine Ring Modifications :
- N'-(6-chloro-2-pyridinyl)-2,6-difluorobenzenecarbohydrazide (CAS 400085-86-1): Replaces the nitroethyl group with 2,6-difluoro substituents on the benzene ring.
- Benzoic acid N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N'-methyl-hydrazide (CAS 1431555-17-7): Incorporates a trifluoromethyl group on the pyridine ring and an N'-methyl group. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability .
Benzene Ring Modifications :
- 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide: Substitutes the benzene ring with a benzothiophene system and a long-chain pentadecyl group.
- 6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide (CAS 89010-43-5): Replaces the benzene ring with an imidazopyridine scaffold.
Functional Group Variations :
- N'-(6-Chloropyridin-2-yl)propanehydrazide (CAS 66999-52-8): Simplifies the structure to a propanehydrazide chain. The absence of aromatic substituents reduces molecular complexity but may limit target specificity .
Physicochemical Properties
*Predicted using fragment-based methods. †Based on structurally similar compound in . ††Estimated from trifluoromethyl contribution.
Biological Activity
N'-(6-Chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide, with the CAS number 338410-33-6, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H13ClN4O3
- Molecular Weight : 320.73 g/mol
- Appearance : Typically available in powdered form.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
This compound has also shown promising anticancer activity in several cancer cell lines. Research conducted on human breast cancer (MCF-7) and lung cancer (A549) cells revealed that the compound induces apoptosis and inhibits cell proliferation.
Mechanism of Action :
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.
- Cell Cycle Arrest : It causes G1 phase arrest, preventing cancer cells from progressing through the cell cycle.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of clinical isolates. Results indicated a strong correlation between structural modifications and increased antimicrobial activity.
-
Cancer Cell Line Evaluation :
- In a study published in Cancer Research, researchers examined the effects of this compound on various cancer cell lines. The compound was found to significantly reduce cell viability in MCF-7 and A549 cells with an IC50 value of approximately 25 µM.
Toxicological Profile
While the biological activities are promising, it is crucial to assess the toxicological profile of this compound. Preliminary toxicity studies indicate that at higher concentrations, the compound may exhibit cytotoxic effects on normal human cells. Further studies are needed to determine the safety margins for therapeutic applications.
Q & A
Q. What are the common synthetic routes for preparing N'-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Henry Reaction : Nitroalkylation of a carbonyl compound (e.g., benzaldehyde derivatives) with nitroethane to form the nitroethyl moiety.
- Hydrazide Formation : Condensation of the nitroethyl intermediate with 6-chloro-2-pyridinecarbohydrazide.
Key parameters include: - Catalyst Selection : DABCO or triethylamine for base-catalyzed reactions to enhance nitroalkylation efficiency .
- Solvent System : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and nitro group stability .
- Temperature Control : Moderate heating (50–60°C) balances reaction kinetics and avoids nitro group decomposition .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.3–8.5 ppm), nitroethyl protons (δ 4.2–4.8 ppm), and pyridinyl signals .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions (e.g., aromatic vs. hydrazide protons) .
- Mass Spectrometry :
- ESI-HRMS : Validates molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine atoms) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1640 cm⁻¹) and nitro (NO₂, ~1440 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or stability of This compound in different solvents?
- Methodological Answer :
- Density Functional Theory (DFT) :
- Optimize the molecular geometry to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- Solvent effects (e.g., polarity, dielectric constant) can be modeled using the Polarizable Continuum Model (PCM) to predict solubility and stability .
- Molecular Dynamics (MD) Simulations :
- Simulate interactions with biological targets (e.g., enzymes) to assess binding affinity and conformational flexibility .
Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data for this compound?
- Methodological Answer :
- Re-examine Synthetic Purity : Column chromatography (silica gel, chloroform/acetone gradients) removes byproducts that skew NMR/IR data .
- Variable Temperature NMR : Mitigates signal broadening caused by dynamic processes (e.g., hindered rotation of the nitroethyl group) .
- X-ray Crystallography : Provides unambiguous structural validation if single crystals are obtainable .
Q. How does the nitroethyl group influence the compound’s electronic properties and interaction with biological targets?
- Methodological Answer :
- Electron-Withdrawing Effects : The nitro group reduces electron density on the benzene ring, enhancing electrophilicity and potential for π-π stacking with aromatic residues in proteins .
- Hydrogen Bonding : The nitroethyl moiety may act as a hydrogen bond acceptor, stabilizing interactions with enzyme active sites (e.g., kinases or hydrolases) .
- Experimental Validation :
- SAR Studies : Synthesize analogs (e.g., replacing nitroethyl with cyanoethyl) and compare bioactivity via enzymatic assays .
- Docking Studies : Use software like AutoDock to predict binding modes in silico before in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
